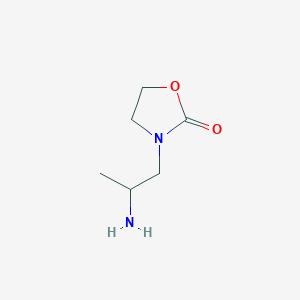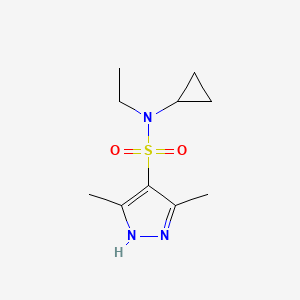![molecular formula C8H11N3OS B1519648 2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide CAS No. 1040631-51-3](/img/structure/B1519648.png)
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Chemoselective Thionation-Cyclization
Thiazole derivatives are synthesized via various chemical methods, including chemoselective thionation-cyclization reactions. For instance, Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013). This method is notable for its application in synthesizing thiazole derivatives with potential biological activities.
Solid Phase Synthesis
The solid-phase synthesis approach is employed to create libraries of thiazole derivatives, indicating its utility in drug discovery and development. Kim, Kwon, Han, and Gong (2019) demonstrated the synthesis of 2-amino-5-carboxamide thiazole derivatives on solid phase, highlighting the method's efficiency in generating compounds with potential as oral bioavailability drugs (Kim, Kwon, Han, & Gong, 2019).
Biological Activities
Antiviral and Antimicrobial Activity
Thiazole derivatives exhibit promising antiviral and antimicrobial properties. Srivastava, Pickering, Allen, Streeter, Campbell, Witkowski, Sidwell, and Robins (1977) explored the synthesis of thiazole C-nucleosides and their in vitro activity against various viruses, as well as their potential as inhibitors of purine nucleotide biosynthesis, indicating significant antiviral activity (Srivastava et al., 1977).
Antifungal Activity
The synthesis of thiazole derivatives and their evaluation for fungicidal activity represent another application area. Wei (2012) synthesized novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamides and demonstrated their inhibitory effects against Pellicularia sasakii, showcasing the fungicidal potential of thiazole derivatives (Wei, 2012).
properties
IUPAC Name |
2-amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-10-7(12)4-2-3-5-6(4)11-8(9)13-5/h4H,2-3H2,1H3,(H2,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWVLIKDQFXIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)




![2-[3-(Aminomethyl)piperidin-1-yl]acetamide](/img/structure/B1519580.png)




![2-[4-(2,4-Dimethylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1519587.png)